2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H22ClFN4O3 and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications
However, the search did return information on compounds with structural or functional similarities, showcasing the breadth of research in related areas. These findings, while not directly answering your query, highlight the diverse scientific efforts to understand and apply complex chemical entities across various contexts.
Pharmacokinetics and Bioequivalence Studies : Research on the bioequivalence of tablet and capsule formulations of non-steroidal anti-inflammatory compounds, such as ST-679, reveals the importance of understanding how these compounds are processed in the body, which is crucial for developing effective and safe medications (Annunziato & di Renzo, 1993).
Preclinical Pharmacology : Studies on compounds like CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, demonstrate the preclinical steps in evaluating the pharmacodynamics and pharmacokinetics essential for guiding clinical trials (Garner et al., 2015).
Toxicity and Safety Assessments : Investigations into the toxicity of specific compounds, such as indomethacin, underline the significance of identifying potential adverse effects, which is a critical aspect of drug development (Guerra, 1967).
Metabolite Identification : Research into identifying the urinary metabolites of substances like RCS-4, a synthetic cannabimimetic, shows the complexity of drug metabolism and the necessity of developing accurate detection methods for both therapeutic monitoring and toxicological studies (Kavanagh et al., 2012).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O3/c1-36-20-9-6-17(7-10-20)13-30-24(34)15-33-23-11-8-19(29)12-21(23)25-26(33)27(35)32(16-31-25)14-18-4-2-3-5-22(18)28/h2-12,16H,13-15H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADKBGUJJSSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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